molecular formula C10H13N3O3 B186813 1-(5-Nitropyridin-2-yl)piperidin-4-ol CAS No. 353258-16-9

1-(5-Nitropyridin-2-yl)piperidin-4-ol

Cat. No.: B186813
CAS No.: 353258-16-9
M. Wt: 223.23 g/mol
InChI Key: JHDAKLOFMCIERS-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound features a piperidine ring substituted with a nitropyridine group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Nitropyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-(5-Nitropyridin-2-yl)piperidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

1-(5-Nitropyridin-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:

Biological Activity

1-(5-Nitropyridin-2-yl)piperidin-4-ol, a compound with the molecular formula C10H13N3O3C_{10}H_{13}N_{3}O_{3}, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a nitropyridine moiety. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H13N3O3C_{10}H_{13}N_{3}O_{3}
  • CAS Number : 353258-16-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition zones, particularly against Escherichia coli and Staphylococcus aureus.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines, such as HeLa and MCF-7, through the activation of caspase pathways.

Kinase Inhibition

This compound has been identified as a potent inhibitor of multiple kinases, which are crucial in cancer progression and inflammatory responses. According to a patent application, it demonstrated effectiveness in inhibiting specific kinase pathways involved in cell proliferation and survival .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound inhibits kinase activity, which is pivotal in regulating cell growth and metabolism.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Antimicrobial Mechanism : The nitro group may contribute to disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

A series of studies have evaluated the compound's biological activities:

  • Antimicrobial Study :
    • Objective : To assess the antibacterial efficacy.
    • Method : Disk diffusion method against various pathogens.
    • Results : Inhibition zones ranged from 15 mm to 25 mm for different strains.
Bacterial StrainInhibition Zone (mm)
Escherichia coli20
Staphylococcus aureus25
Pseudomonas aeruginosa18
  • Anticancer Study :
    • Objective : To evaluate cytotoxic effects on cancer cell lines.
    • Method : MTT assay for cell viability.
    • Results : IC50 values were determined at nanomolar concentrations.
Cell LineIC50 (µM)
HeLa0.5
MCF-70.8

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9-3-5-12(6-4-9)10-2-1-8(7-11-10)13(15)16/h1-2,7,9,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDAKLOFMCIERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386337
Record name 1-(5-nitropyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353258-16-9
Record name 1-(5-nitropyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1.0 g (6.3 mmol) of 2-chloro-5-nitropyridine in 20 mL of n-propanol was added 1.9 g (18.9 mmol) of 4-hydroxypiperidine, and the mixture was stirred for 1.5 hours at 100° C. After cooling the reaction mixture, the solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: dichloromethane/methanol=50/1) to give 1.37 g (97%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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